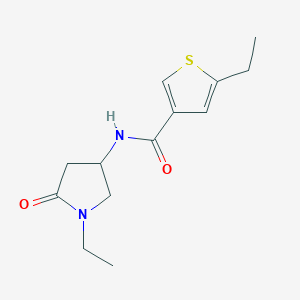
1-(4-fluorophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one, also known as FNPF, is a synthetic compound that has gained much attention in the scientific community due to its potential use as a pharmacological tool. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 307.27 g/mol.
Wirkmechanismus
1-(4-fluorophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one exerts its pharmacological effects through its ability to inhibit the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound also inhibits the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anti-tumor agent. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-fluorophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one in lab experiments is its high potency, which allows for the use of lower concentrations. This can reduce the risk of toxicity and increase the specificity of the compound. However, one limitation of using this compound is its relatively low water solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-fluorophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one. One direction is the investigation of its potential as a therapeutic agent for neurodegenerative diseases. Another direction is the study of its mechanism of action on a molecular level, which could lead to the development of more potent and specific compounds. Additionally, the use of this compound in combination with other pharmacological agents could be explored as a potential treatment strategy for various diseases.
Synthesemethoden
1-(4-fluorophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one can be synthesized through a multistep reaction involving the condensation of 4-fluorobenzaldehyde with 5-nitro-2-furaldehyde in the presence of a base, followed by the addition of propionic anhydride and a catalytic amount of piperidine. The product is then purified by recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one has been studied for its potential use as a pharmacological tool in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-10-3-1-9(2-4-10)12(16)7-5-11-6-8-13(19-11)15(17)18/h1-8H/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKWFGFLBLHMCO-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5373223.png)

![1-{4-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5373239.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B5373251.png)
![2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5373257.png)
![3-{2-[allyl(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5373262.png)
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5373271.png)
![2-[(methoxyacetyl)amino]-N-propylbenzamide](/img/structure/B5373273.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,2,3,3-tetramethylcyclopropanecarboxamide](/img/structure/B5373276.png)
![(3aR*,7aS*)-2-[2-(2-ethoxyethoxy)benzoyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5373299.png)
![ethyl 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5373307.png)

![1-(2-ethoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperazine](/img/structure/B5373312.png)
![4-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5373317.png)